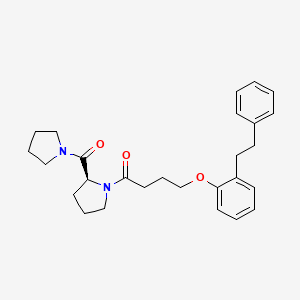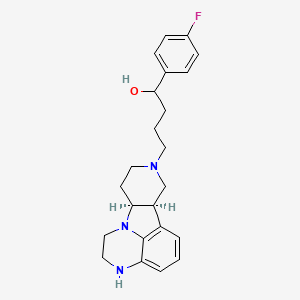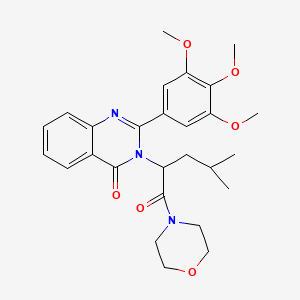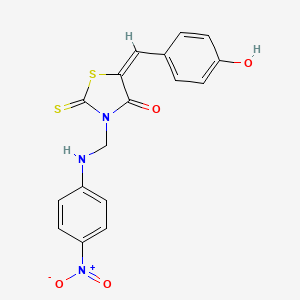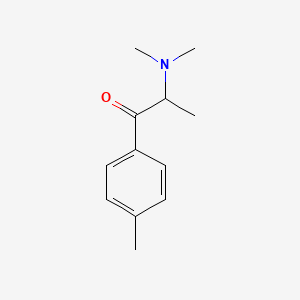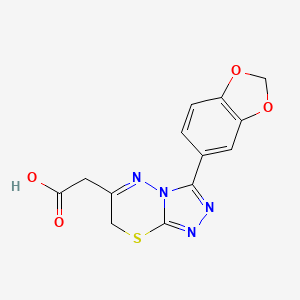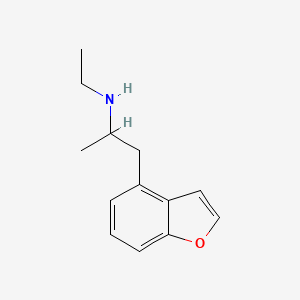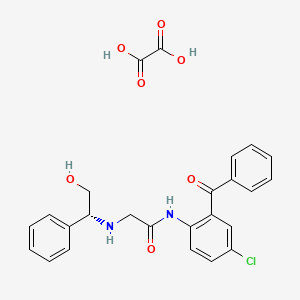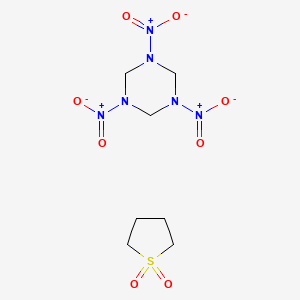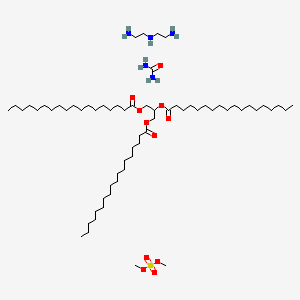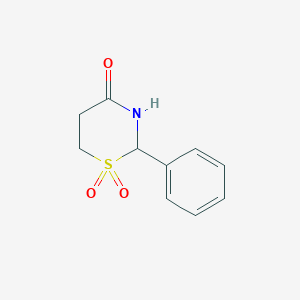
Tetrahydro-2-phenyl-4H-1,3-thiazin-4-one 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BRN 0178868 is a unique chemical compound identified by its Beilstein Registry Number. It is known for its specific properties and applications in various scientific fields. The compound’s structure and characteristics make it a valuable subject of study in chemistry, biology, and industrial applications.
Vorbereitungsmethoden
The synthesis of BRN 0178868 involves several steps and specific reaction conditions. The synthetic routes typically include the use of specific reagents and catalysts to achieve the desired chemical structure. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Detailed information on the exact synthetic routes and industrial methods is often proprietary and may require access to specialized chemical databases or publications .
Analyse Chemischer Reaktionen
BRN 0178868 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
BRN 0178868 has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and catalysis. In biology, it may be used in studies involving enzyme interactions and metabolic pathways. In medicine, BRN 0178868 could be explored for its potential therapeutic effects or as a diagnostic tool. Industrial applications may include its use in the production of specialized materials or as an additive in manufacturing processes .
Wirkmechanismus
The mechanism of action of BRN 0178868 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved may vary, but they typically include key enzymes, receptors, or other proteins that play a role in the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
BRN 0178868 can be compared with other similar compounds to highlight its unique properties. Similar compounds may include those with comparable chemical structures or functional groups. The comparison can help identify the distinct advantages or limitations of BRN 0178868 in specific applications. Some similar compounds may include other boronic acids or related organic molecules .
Eigenschaften
CAS-Nummer |
92014-75-0 |
|---|---|
Molekularformel |
C10H11NO3S |
Molekulargewicht |
225.27 g/mol |
IUPAC-Name |
1,1-dioxo-2-phenyl-1,3-thiazinan-4-one |
InChI |
InChI=1S/C10H11NO3S/c12-9-6-7-15(13,14)10(11-9)8-4-2-1-3-5-8/h1-5,10H,6-7H2,(H,11,12) |
InChI-Schlüssel |
KSZMKNONPGTRCX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CS(=O)(=O)C(NC1=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


